Cas no 1400899-01-5 (1-(Difluoromethoxy)-3,5-difluoro-benzene)

1-(Difluoromethoxy)-3,5-difluoro-benzene is a fluorinated aromatic compound characterized by its difluoromethoxy and difluoro substituents on the benzene ring. This structure imparts enhanced chemical stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nature of the fluorine atoms improves reactivity in nucleophilic substitution and cross-coupling reactions. Its high purity and well-defined molecular structure ensure consistent performance in fine chemical applications. The compound’s stability under various reaction conditions allows for versatile use in multi-step synthetic pathways. It is particularly useful in the development of fluorinated active ingredients, where its unique properties contribute to improved bioavailability and metabolic resistance.
1-(Difluoromethoxy)-3,5-difluoro-benzene structure
1400899-01-5 structure
Product Name:1-(Difluoromethoxy)-3,5-difluoro-benzene
CAS No:1400899-01-5
MF:C7H4F4O
MW:180.099676132202
CID:4698559
Update Time:2025-06-15

1-(Difluoromethoxy)-3,5-difluoro-benzene Chemical and Physical Properties

Names and Identifiers

    • 1-(Difluoromethoxy)-3,5-difluoro-benzene
    • 1-(difluoromethoxy)-3,5-difluorobenzene
    • Inchi: 1S/C7H4F4O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H
    • InChI Key: FGNRLOLIIQGLPW-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)OC(F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Topological Polar Surface Area: 9.2

1-(Difluoromethoxy)-3,5-difluoro-benzene Pricemore >>

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Additional information on 1-(Difluoromethoxy)-3,5-difluoro-benzene

Research Brief on 1-(Difluoromethoxy)-3,5-difluoro-benzene (CAS: 1400899-01-5) in Chemical Biology and Pharmaceutical Applications

1-(Difluoromethoxy)-3,5-difluoro-benzene (CAS: 1400899-01-5) is a fluorinated aromatic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. The unique electronic and steric properties imparted by the difluoromethoxy and difluoro substituents make this compound a valuable building block for the synthesis of bioactive molecules. Recent studies have explored its utility in the design of kinase inhibitors, antimicrobial agents, and positron emission tomography (PET) radiotracers.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the incorporation of 1-(Difluoromethoxy)-3,5-difluoro-benzene into novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers found that the compound's fluorinated moieties enhanced binding affinity through favorable interactions with hydrophobic pockets in the BTK active site while improving metabolic stability compared to non-fluorinated analogs. This work highlights the growing importance of strategic fluorine incorporation in modern drug design paradigms.

In the field of radiopharmaceuticals, researchers at the University of Michigan reported the successful use of 1-(Difluoromethoxy)-3,5-difluoro-benzene as a precursor for fluorine-18 labeled PET tracers targeting neurodegenerative diseases. The compound's chemical stability under radiolabeling conditions and favorable pharmacokinetic properties make it particularly suitable for this application. Clinical trials using these tracers are expected to begin in 2024, potentially offering new diagnostic tools for Alzheimer's disease.

From a synthetic chemistry perspective, recent advances in catalytic C-H fluorination have enabled more efficient production of 1-(Difluoromethoxy)-3,5-difluoro-benzene derivatives. A 2022 Nature Catalysis paper described a palladium-catalyzed method that achieves selective difluoromethoxylation of arenes, significantly reducing the number of synthetic steps required to access this important scaffold. These methodological improvements are expected to accelerate structure-activity relationship studies in drug discovery programs.

The safety profile of 1-(Difluoromethoxy)-3,5-difluoro-benzene has been extensively evaluated in preclinical studies. Toxicology assessments conducted in 2023 showed favorable results, with no significant adverse effects observed at therapeutic doses. However, researchers caution that metabolic studies indicate potential formation of fluorinated metabolites that may require additional characterization in future clinical development.

Looking forward, the pharmaceutical industry is showing increasing interest in 1-(Difluoromethoxy)-3,5-difluoro-benzene as a privileged structure for fragment-based drug discovery. Several major pharmaceutical companies have included derivatives of this compound in their screening libraries, and patent activity in this area has increased by 35% since 2021. The combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity positions this scaffold as a promising candidate for future drug development efforts across multiple therapeutic areas.

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